4-(5-Bromo-2-methoxyphenyl)-1-methylpyrrolidin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(5-Bromo-2-methoxyphenyl)-1-methylpyrrolidin-3-amine is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a bromine atom, a methoxy group, and a pyrrolidine ring, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Bromo-2-methoxyphenyl)-1-methylpyrrolidin-3-amine typically involves multiple steps. One common method starts with the bromination of 2-methoxyphenol to produce 5-bromo-2-methoxyphenol. This intermediate is then subjected to further reactions to introduce the pyrrolidine ring and the methyl group. The specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for achieving high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, industrial methods often focus on optimizing reaction conditions to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
4-(5-Bromo-2-methoxyphenyl)-1-methylpyrrolidin-3-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents like halides or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium azide. Reaction conditions such as temperature, solvent choice, and reaction time are tailored to achieve the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional hydroxyl or carbonyl groups, while substitution reactions can introduce new functional groups like amines or ethers .
Scientific Research Applications
4-(5-Bromo-2-methoxyphenyl)-1-methylpyrrolidin-3-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be used in studies involving enzyme inhibition or receptor binding.
Industry: It may be used in the production of specialty chemicals or as an intermediate in manufacturing processes
Mechanism of Action
The mechanism of action of 4-(5-Bromo-2-methoxyphenyl)-1-methylpyrrolidin-3-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 4-(5-Bromo-2-methoxyphenyl)-1-methylpyrrolidin-3-amine include:
- 4-(5-Fluoro-2-methoxyphenyl)-2-methylthiazole
- 2-Bromo-4-methylthiazole
- 4-Bromo-2-(2-methylthiazol-4-yl)phenol
Uniqueness
What sets this compound apart is its specific combination of functional groups and its structural framework. This uniqueness can result in distinct chemical reactivity and biological activity, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C12H17BrN2O |
---|---|
Molecular Weight |
285.18 g/mol |
IUPAC Name |
4-(5-bromo-2-methoxyphenyl)-1-methylpyrrolidin-3-amine |
InChI |
InChI=1S/C12H17BrN2O/c1-15-6-10(11(14)7-15)9-5-8(13)3-4-12(9)16-2/h3-5,10-11H,6-7,14H2,1-2H3 |
InChI Key |
FHASCLBMZYVVTD-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC(C(C1)N)C2=C(C=CC(=C2)Br)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.